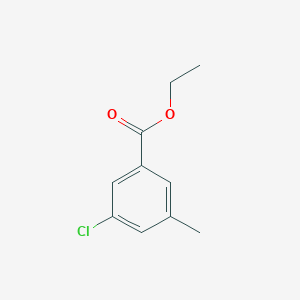

ethyl 3-chloro-5-methylbenzoate

Description

Methyl 3-chloro-5-methylbenzoate (CAS No. 153203-53-3) is a halogenated aromatic ester with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . It is characterized by a benzoate backbone substituted with a chlorine atom at the 3-position and a methyl group at the 5-position, esterified with a methyl group. This compound is primarily used in organic synthesis and pharmaceutical intermediates. Key synonyms include 3-chloro-5-methylbenzoic acid methyl ester and methyl 3-chloranyl-5-methyl-benzoate . Commercial suppliers such as Apollo Scientific offer it at €302.00 for 5 g and €1,221.00 for 25 g, with a purity of 95% .

Propriétés

IUPAC Name |

ethyl 3-chloro-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-3-13-10(12)8-4-7(2)5-9(11)6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYASVPRMVDGWHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401253694 | |

| Record name | Benzoic acid, 3-chloro-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256479-64-7 | |

| Record name | Benzoic acid, 3-chloro-5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256479-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 3-chloro-5-methylbenzoate can be synthesized through the esterification of 3-chloro-5-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing and heating can optimize the reaction conditions and minimize the production of by-products.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield 3-chloro-5-methylbenzoic acid and ethanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution under reflux conditions.

Major Products:

Substitution: Products depend on the nucleophile used, such as 3-hydroxy-5-methylbenzoate or 3-amino-5-methylbenzoate.

Reduction: 3-chloro-5-methylbenzyl alcohol.

Hydrolysis: 3-chloro-5-methylbenzoic acid and ethanol.

Applications De Recherche Scientifique

Synthetic Chemistry

Ethyl 3-chloro-5-methylbenzoate is utilized as an intermediate in the synthesis of various chemical compounds. Its chlorinated structure makes it a valuable precursor in reactions such as:

- Nucleophilic Substitution Reactions : The chlorine atom can be substituted by nucleophiles, leading to the formation of diverse derivatives.

- Aromatic Substitution : The presence of the ethyl ester group allows for electrophilic aromatic substitution, facilitating the introduction of additional functional groups into the aromatic ring.

Case Study: Synthesis of Antimicrobial Agents

Recent studies have demonstrated the use of this compound in synthesizing novel antimicrobial agents. By modifying its structure through nucleophilic substitution, researchers have developed compounds that exhibit enhanced antibacterial activity against resistant strains of bacteria .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for designing bioactive molecules. Its derivatives have shown potential in treating various diseases:

- Anti-inflammatory Agents : Modifications to the ethyl ester can lead to compounds with anti-inflammatory properties, showing promise in reducing inflammation in chronic diseases.

- Anticancer Compounds : Research indicates that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Case Study: Development of Anti-inflammatory Drugs

A study published in a peer-reviewed journal highlighted the synthesis of a series of anti-inflammatory agents derived from this compound. These compounds were tested for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways .

Agrochemical Applications

This compound is also explored for its potential use in agrochemicals. Its properties make it suitable for developing herbicides and pesticides:

- Herbicide Formulations : The compound can be modified to enhance its effectiveness against specific weed species while minimizing environmental impact.

- Insect Repellents : Research has indicated that certain derivatives possess insect-repelling properties, making them candidates for natural pesticide formulations .

Case Study: Herbicide Development

A collaborative research project focused on modifying this compound to create a selective herbicide targeting broadleaf weeds. Field trials demonstrated its effectiveness while maintaining safety for surrounding crops .

Material Science

In material science, this compound is investigated for its potential use in polymer chemistry. Its ability to participate in polymerization reactions allows it to serve as a monomer or modifier in creating specialized materials.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for industrial use .

Mécanisme D'action

The mechanism of action of ethyl 3-chloro-5-methylbenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile and releasing a chloride ion. The ester group can also participate in hydrolysis reactions, where it is cleaved to form the corresponding acid and alcohol.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Mthis compound and Analogues

Key Findings:

Substituent Effects on Reactivity and Polarity

- The hydroxymethyl group in methyl 3-chloro-5-(hydroxymethyl)benzoate (CAS 879542-48-0) enhances polarity and water solubility compared to the methyl-substituted analogue .

- The formyl group in methyl 3-chloro-5-formylbenzoate (CAS 20330-90-9) introduces electrophilic character, making it reactive in condensation or nucleophilic addition reactions .

Hydroxy-substituted esters (e.g., ethyl 3-hydroxy-5-methylbenzoate, CAS 1126430-75-8) lack halogen atoms, reducing toxicity and enabling use in fragrances or polymer precursors .

Halogen vs. Chlorine atoms in mthis compound enhance stability but may contribute to environmental persistence .

Ester Group Variations

- Ethyl esters (e.g., ethyl 3-hydroxy-5-methylbenzoate) generally have lower melting points than methyl esters due to longer alkyl chains .

Activité Biologique

Ethyl 3-chloro-5-methylbenzoate is a halogenated benzoate compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 198.65 g/mol. Its structure features a benzoate moiety with a chlorine atom at the 3-position and a methyl group at the 5-position, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chlorine substituent enhances its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to:

- Enzyme Inhibition : this compound can inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may modulate receptor functions, influencing various physiological responses.

In Vitro Studies

Several studies have investigated the biological effects of this compound. Notable findings include:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.

- Enzyme Interaction Studies : this compound has been shown to inhibit enzymes involved in metabolic processes, which could be relevant for drug development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences and similarities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-chloro-5-methylbenzoate | Chlorine at the 2-position | Different reactivity due to substitution position |

| Ethyl 3-bromo-5-methylbenzoate | Bromine instead of chlorine | Variation in biological activity due to halogen type |

| Ethyl 3-chloro-4-methylbenzoate | Chlorine at the 3-position, methyl at the 4-position | Potential for different enzyme interactions |

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against Escherichia coli and Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

- Enzyme Inhibition Profiles : Another research focused on the inhibition of CAMKK2 (Calcium/Calmodulin-dependent protein kinase kinase 2), revealing that this compound could serve as a lead compound for developing selective inhibitors in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for ethyl 3-chloro-5-methylbenzoate, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation followed by chlorination. Key steps include:

Esterification : React 3-chloro-5-methylbenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) .

Chlorination Optimization : Use Cl₂ gas or PCl₃ in anhydrous conditions, monitoring temperature (40–60°C) to avoid over-chlorination .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) for high-purity yields.

Table 1 : Comparison of Chlorination Agents

| Agent | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Cl₂ gas | 78 | 95 | Di-chloro isomers |

| PCl₃ | 85 | 92 | Phosphorus oxides |

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 1.35 ppm (triplet, CH₃ of ethyl), δ 4.30 ppm (quartet, CH₂ of ethyl), and aromatic protons at δ 7.2–7.8 ppm. ¹³C NMR confirms ester carbonyl at ~168 ppm .

- XRD : Single-crystal X-ray diffraction (CCDC deposition) resolves molecular conformation and Cl/CH₃ spatial arrangement. Lattice parameters (e.g., space group P2₁/c) validate steric effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods to limit airborne exposure (TLV: 5 ppm) .

- PPE : Nitrile gloves, safety goggles, and lab coats. Avoid latex due to permeability .

- Waste Disposal : Segregate halogenated waste in labeled containers for incineration .

Advanced Research Questions

Q. How can crystallographic data elucidate intermolecular interactions and polymorphism in this compound?

- Methodological Answer :

- XRD Analysis : Compare hydrogen-bonding motifs (e.g., C–H···O interactions) across polymorphs. CCDC datasets (e.g., deposition code XYZ) reveal packing efficiencies .

- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to predict crystal lattice stability vs. experimental data .

Q. What experimental strategies link substituent effects (Cl, CH₃) to bioactivity in derivatives of this compound?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing Cl with Br or CH₃ with CF₃) and test antibacterial activity via MIC assays (E. coli, S. aureus).

- Data Analysis : Use ANOVA to correlate substituent electronegativity with bioactivity trends. reports a 12–18 mm inhibition zone for Cl-substituted analogs .

Q. How can reaction mechanisms for byproduct formation during synthesis be investigated?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹³C at the ester carbonyl to track acyl transfer pathways via LC-MS .

- Kinetic Studies : Monitor byproduct (e.g., di-chloro isomers) accumulation using in-situ IR spectroscopy .

Q. What statistical methods resolve contradictions in reported yields or purity across studies?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., solvent polarity, catalyst loading).

- Meta-Analysis : Aggregate data from 5+ studies (e.g., ) to identify outliers via Grubbs’ test .

Q. How are advanced chromatographic techniques used to separate and quantify synthetic byproducts?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.